1-Bromo-3-methylcyclohexane 1-Bromo-3-methylcyclohexane
Brand Name: Vulcanchem
CAS No.: 13905-48-1
VCID: VC20969611
InChI: InChI=1S/C7H13Br/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3
SMILES: CC1CCCC(C1)Br
Molecular Formula: C7H13Br
Molecular Weight: 177.08 g/mol

1-Bromo-3-methylcyclohexane

CAS No.: 13905-48-1

Cat. No.: VC20969611

Molecular Formula: C7H13Br

Molecular Weight: 177.08 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-methylcyclohexane - 13905-48-1

Specification

CAS No. 13905-48-1
Molecular Formula C7H13Br
Molecular Weight 177.08 g/mol
IUPAC Name 1-bromo-3-methylcyclohexane
Standard InChI InChI=1S/C7H13Br/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3
Standard InChI Key CAKVGNXMAZLDPV-UHFFFAOYSA-N
SMILES CC1CCCC(C1)Br
Canonical SMILES CC1CCCC(C1)Br

Introduction

Chemical Identity and Structure

1-Bromo-3-methylcyclohexane (CAS No. 13905-48-1) is an organobromine compound with the molecular formula C₇H₁₃Br and a molecular weight of 177.08 g/mol . The compound consists of a six-membered cyclohexane ring with a bromine atom attached to carbon 1 and a methyl group (CH₃) attached to carbon 3 . Its IUPAC name is officially recognized as 1-bromo-3-methylcyclohexane, though it is also known by several synonyms including m-methylcyclohexyl bromide, 3-methylcyclohexyl bromide, and NSC 9390 . The structure features a saturated cyclic backbone that provides conformational flexibility, influencing its physical properties and reactivity patterns in various chemical transformations.

Stereochemistry and Isomerism

1-Bromo-3-methylcyclohexane exhibits notable stereochemical complexity due to the presence of two stereogenic centers at carbons 1 and 3, giving rise to distinct stereoisomers with differing physical and chemical properties . The compound can exist in both cis and trans configurations, depending on the relative spatial arrangement of the bromine and methyl substituents . In the cis isomer, the bromine and methyl groups are positioned on the same face of the cyclohexane ring, while in the trans isomer, these substituents are located on opposite faces of the ring . Specific stereoisomers that have been characterized include (1R,3R)-1-bromo-3-methylcyclohexane and (1R,3S)-1-bromo-3-methylcyclohexane, each with distinct three-dimensional structures and chemical behaviors .
The stereochemistry of 1-bromo-3-methylcyclohexane significantly influences its stability and reactivity . The trans isomer generally exhibits greater stability compared to the cis isomer due to reduced steric strain . In the cis configuration, the proximity of the bromine and methyl groups can lead to increased 1,3-diaxial interactions, particularly when these substituents adopt axial positions in the cyclohexane chair conformation . These stereochemical features play a crucial role in determining the outcomes of reactions involving this compound, especially in stereoselective synthetic applications where control over the stereochemistry is essential for desired product formation.

Physical and Chemical Properties

1-Bromo-3-methylcyclohexane typically appears as a colorless to pale yellow liquid with a distinctive odor, exhibiting physical properties that reflect its molecular structure and functional groups . The compound has an estimated boiling point of 181.96°C at standard pressure, making it a high-boiling organic liquid suitable for various laboratory and industrial applications requiring thermal stability . Its density of approximately 1.2676 g/cm³ and refractive index of 1.4979 are characteristic of halogenated cyclohexane derivatives . The presence of the bromine atom contributes significantly to the compound's relatively high density compared to unhalogenated hydrocarbons of similar molecular weight .

Physicochemical Parameters

The following table summarizes the key physicochemical properties of 1-bromo-3-methylcyclohexane:

PropertyValueSource
Molecular FormulaC₇H₁₃Br
Molecular Weight177.08 g/mol
Physical StateColorless to pale yellow liquid
Boiling Point181.96°C (estimate)
Density1.2676 g/cm³
Refractive Index1.4979
LogP2.96
Topological Polar Surface Area (TPSA)0
Hydrogen Bond Acceptors0
Hydrogen Bond Donors0
Rotatable Bonds0
The compound's relatively high lipophilicity, as indicated by its LogP value of 2.96, suggests good solubility in organic solvents and limited solubility in water . This property influences its behavior in various chemical reactions and its potential applications in organic synthesis . The absence of hydrogen bond donors and acceptors, coupled with a topological polar surface area of zero, further emphasizes its hydrophobic nature and explains its preference for non-polar environments .

Chemical Reactivity and Reactions

1-Bromo-3-methylcyclohexane demonstrates diverse chemical reactivity, primarily dictated by the presence of the bromine atom, which serves as an excellent leaving group in various transformation reactions . The compound undergoes several important reaction types that make it valuable in organic synthesis. Nucleophilic substitution reactions represent one of the most significant reaction pathways, where the bromine atom can be replaced by various nucleophiles such as hydroxide (OH⁻), cyanide (CN⁻), or amines (NH₂). These reactions typically proceed via SN2 or SN1 mechanisms depending on the reaction conditions and the nature of the nucleophile. Common reagents for these transformations include sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or ethanol.
Elimination reactions constitute another important aspect of 1-bromo-3-methylcyclohexane's reactivity profile. Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes such as 3-methylcyclohexene. These elimination reactions typically employ strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethyl sulfoxide (DMSO) or ethanol. The regioselectivity and stereoselectivity of these elimination reactions can be influenced by factors such as the choice of base, solvent, temperature, and the stereochemistry of the starting material . Understanding and controlling these factors is crucial for achieving desired reaction outcomes in synthetic applications.

Reaction Mechanisms

Applications and Uses

1-Bromo-3-methylcyclohexane finds extensive application in various fields of chemistry and related disciplines, primarily due to its versatile reactivity and well-defined structure . In organic synthesis, it serves as a valuable intermediate for the preparation of more complex organic molecules, particularly those containing the cyclohexane motif. The compound's ability to undergo nucleophilic substitution and elimination reactions makes it a useful precursor for introducing various functional groups onto the cyclohexane scaffold. This versatility is particularly valuable in the synthesis of natural products, pharmaceuticals, and other fine chemicals where cyclohexane-based structures are common structural elements.
In pharmaceutical research, 1-bromo-3-methylcyclohexane contributes to the development of new drugs and medicinal compounds. The cyclohexane ring is a prevalent structural feature in many bioactive molecules, and compounds like 1-bromo-3-methylcyclohexane provide convenient ways to incorporate this motif into potential drug candidates. Additionally, the compound finds application in material science, particularly in the preparation of polymers and other advanced materials where cyclohexane-based building blocks are desired. Research contexts also utilize 1-bromo-3-methylcyclohexane as a model compound for studying fundamental aspects of organic reactivity, stereochemistry, and reaction mechanisms .

Safety ParameterInformationSource
GHS PictogramsGHS05, GHS07, GHS09
Signal WordWarning/Danger
Hazard StatementsH227: Combustible liquid
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
H411: Toxic to aquatic life with long-lasting effects
Precautionary StatementsP210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, etc.
Risk Statements36/37/38
Safety Statements26-36/37/39
UN Number3082
Transport Class9
Packing GroupIII
From an environmental perspective, the potential aquatic toxicity of 1-bromo-3-methylcyclohexane highlights the importance of proper disposal practices . Like many halogenated organic compounds, it should not be released into the environment without appropriate treatment . Waste containing this compound should be handled according to local regulations for hazardous materials, typically involving specialized disposal or incineration at approved facilities . Research and industrial facilities working with this compound should implement appropriate controls to prevent environmental contamination and ensure worker safety .

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